molecular formula C17H22N2O2 B5689215 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one

3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one

Cat. No.: B5689215
M. Wt: 286.37 g/mol
InChI Key: KJQSBEJGLMVCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one is a complex organic compound that features a chromen-4-one core structure with a piperidine derivative attached

Properties

IUPAC Name

3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-9-7-14(8-10-18)19(2)11-13-12-21-16-6-4-3-5-15(16)17(13)20/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQSBEJGLMVCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core and introduce the piperidine moiety through a series of substitution and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.

    Substitution: Common in the modification of the piperidine moiety or the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}benzonitrile
  • 3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}benzenecarboximidamide
  • 3-[methyl(1-methylpiperidin-4-yl)amino]propanenitrile

Uniqueness

What sets 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one apart is its unique combination of the chromen-4-one core with the piperidine moiety. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

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